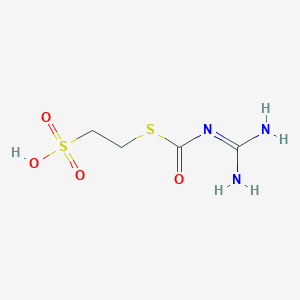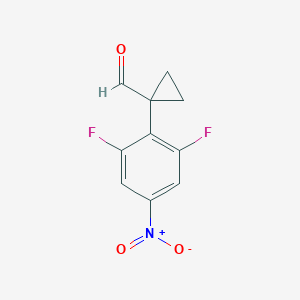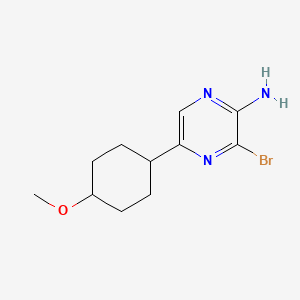
1-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclobutane-1-carboxylic acid is a complex organic compound featuring a cyclobutane ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
The synthesis of 1-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclobutane-1-carboxylic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amino group during subsequent reactions.
Cyclobutane Ring Formation: The cyclobutane ring is formed through cyclization reactions, often involving the use of strong bases and specific reaction conditions to ensure the correct ring closure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process.
Analyse Chemischer Reaktionen
1-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure makes it a valuable building block in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its interactions with biological targets.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can exert its effects by inhibiting or modulating the activity of these targets. The pathways involved depend on the specific biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-[(tert-butoxycarbonyl)amino]azetidine-3-carboxylic acid: This compound also features an azetidine ring and a Boc protecting group but lacks the cyclobutane ring, making it less structurally complex.
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate:
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound includes an azetidine ring with a Boc group but features a ketone functional group instead of the amino and cyclobutane groups.
The uniqueness of this compound lies in its combination of the cyclobutane and azetidine rings, along with the Boc protecting group, which provides distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H22N2O4 |
|---|---|
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
1-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-6-9(7-15)8-4-13(14,5-8)10(16)17/h8-9H,4-7,14H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
SSXHTTWOMJSQFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CC(C2)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B13334405.png)
![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one](/img/structure/B13334413.png)
![2-{[(3,5-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13334426.png)


![6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334452.png)
![Rel-((1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl)methanamine](/img/structure/B13334459.png)
![3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine](/img/structure/B13334461.png)

![1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B13334469.png)


